molecular formula C10H13ClFNO B8234994 2-(4-Fluorophenyl)morpholine HCl

2-(4-Fluorophenyl)morpholine HCl

Cat. No.: B8234994
M. Wt: 217.67 g/mol
InChI Key: OVIHXYHYVKMHCN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)morpholine hydrochloride is an organic compound with the molecular formula C10H12FNO·HCl. It is a derivative of morpholine, where the hydrogen atom at the 2-position is replaced by a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)morpholine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with epichlorohydrin to form 2-(4-fluorophenyl)oxirane, which is then reacted with morpholine to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(4-Fluorophenyl)morpholine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-fluorophenyl)morpholine N-oxide, while reduction may produce 2-(4-fluorophenyl)morpholine .

Scientific Research Applications

2-(4-Fluorophenyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the 4-fluorophenyl group.

    4-Fluoroaniline: A precursor in the synthesis of 2-(4-Fluorophenyl)morpholine hydrochloride.

    2-(4-Fluorophenyl)oxirane: An intermediate in the synthetic route.

Uniqueness

2-(4-Fluorophenyl)morpholine hydrochloride is unique due to the presence of both the morpholine ring and the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The fluorine atom enhances its stability and reactivity, distinguishing it from other morpholine derivatives .

Properties

IUPAC Name

2-(4-fluorophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHXYHYVKMHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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